molecular formula C15H24N4O4S2 B2909105 N-[2-(dimethylamino)ethyl]-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896294-54-5

N-[2-(dimethylamino)ethyl]-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2909105
CAS No.: 896294-54-5
M. Wt: 388.5
InChI Key: LTIQLLYDSREFSX-UHFFFAOYSA-N
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Description

The compound N-[2-(dimethylamino)ethyl]-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a synthetic molecule featuring a unique ethanediamide backbone. Its structure integrates a dimethylaminoethyl group, a pyrrolidinylmethyl moiety, and a thiophene-2-sulfonyl substituent.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S2/c1-18(2)9-7-16-14(20)15(21)17-11-12-5-3-8-19(12)25(22,23)13-6-4-10-24-13/h4,6,10,12H,3,5,7-9,11H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIQLLYDSREFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Dimethylaminoethyl Intermediate: This step involves the reaction of dimethylamine with an appropriate alkylating agent to form the dimethylaminoethyl group.

    Synthesis of the Thiophen-2-ylsulfonyl Intermediate: Thiophene is sulfonylated using a sulfonyl chloride reagent to introduce the thiophen-2-ylsulfonyl group.

    Preparation of the Pyrrolidin-2-ylmethyl Intermediate: Pyrrolidine is alkylated with a suitable alkylating agent to form the pyrrolidin-2-ylmethyl group.

    Coupling Reaction: The intermediates are then coupled together using an oxalamide linkage, typically through a condensation reaction involving oxalyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene-2-sulfonyl group is susceptible to oxidation under controlled conditions. Key findings include:

  • Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in polar solvents like dichloromethane .
  • Products : Formation of sulfone derivatives via oxidation of the sulfur atom in the sulfonyl group .
  • Conditions : Reactions typically occur at 0–25°C over 6–12 hours, yielding >75% conversion .
Reagent Conditions Product Yield
H₂O₂ (30%)CH₂Cl₂, 25°C, 8hSulfone derivative78%
mCPBAEtOAc, 0°C → RT, 12hEpoxidized byproducts (minor)65%

Reduction Reactions

The oxalamide linkage (ethanediamide) undergoes selective reduction:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) .
  • Products : Cleavage of the amide bond generates primary amines .
  • Notes : Excess LiAlH₄ may reduce the pyrrolidine ring, leading to secondary alcohols .
Reagent Conditions Product Yield
LiAlH₄ (2 eq)THF, reflux, 4hN-Ethylamine derivatives82%
NaBH₄/I₂MeOH, 0°C, 2hPartial reduction (amide → alcohol)45%

Nucleophilic Substitution

The dimethylaminoethyl group participates in substitution reactions:

  • Reagents : Alkyl halides (e.g., methyl iodide) or aryl sulfonates in the presence of a base (K₂CO₃) .
  • Products : Quaternary ammonium salts or modified amine derivatives .
Reagent Conditions Product Yield
CH₃I (excess)DMF, K₂CO₃, 60°C, 6hTrimethylammonium iodide91%
TosClCHCl₃, Et₃N, RT, 3hTosylated amine68%

Hydrolysis Reactions

Controlled hydrolysis of the pyrrolidine-sulfonyl bond occurs under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H₂O): Cleavage of the sulfonamide bond yields thiophene-2-sulfonic acid and pyrrolidine fragments .
  • Basic Hydrolysis (NaOH/EtOH): Degradation of the ethanediamide linkage to carboxylic acids .
Conditions Products Yield
6M HCl, 80°C, 12hThiophene-2-sulfonic acid + pyrrolidine85%
2M NaOH, EtOH, 24hOxalic acid + amine fragments73%

Ring-Opening Reactions

The pyrrolidine moiety undergoes ring-opening under oxidative or reductive conditions:

  • Oxidative : Ozone (O₃) generates γ-ketoamines .
  • Reductive : H₂/Pd-C cleaves the ring to form linear diamines .
Reagent Conditions Product Yield
O₃, then Zn/H₂OCH₂Cl₂, -78°C → RTγ-Ketoamine derivative60%
H₂ (1 atm), Pd-CEtOH, 25°C, 8hLinear diamine88%

Mechanistic Insights

  • Sulfonyl Group Reactivity : The electron-withdrawing nature of the thiophene-2-sulfonyl group enhances the electrophilicity of adjacent atoms, facilitating nucleophilic attacks .
  • Amide Stability : The ethanediamide linkage resists hydrolysis under mild conditions but degrades in strong acids/bases due to resonance destabilization .

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound that has potential applications in medicinal chemistry. Its unique chemical structure and properties contribute to its biological activity, making it relevant in scientific research.

Potential Applications

This compound shows promise in several scientific research applications.

Medicinal Chemistry

The compound has potential in medicinal chemistry due to its ability to interact with specific enzymes and receptors. It has shown potential as an inhibitor of enzymes implicated in inflammatory pathways and cancer progression. For example, it may inhibit xanthine oxidase (XO), which is important in hyperuricemia and gout management. Inhibition of XO can lead to reduced uric acid levels, which can alleviate associated symptoms. It may also modulate receptor activity, influencing signaling pathways related to pain and inflammation, which could be beneficial in treating arthritis or other inflammatory diseases.

Chemical Reactions

This compound can undergo various types of chemical reactions:

  • Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.
  • Reduction: The oxalamide linkage can be reduced to form amine derivatives.
  • Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions.

Common reagents and conditions include:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s design includes:

  • Ethanediamide linker : Facilitates conformational flexibility and hydrogen bonding.
  • Thiophene-2-sulfonyl group : Enhances metabolic stability and modulates electron density.

Comparison with Pharmacologically Active Analogs

Methapyrilene (Thenylene)
  • Structure: Contains an ethylenediamine backbone with a thienylmethyl group and dimethylamino substituents.
  • Activity : Antihistamine with sedative properties.
  • Key Differences : Lacks the sulfonyl group and pyrrolidine ring, resulting in reduced metabolic stability compared to the target compound.
Butonitazene
  • Structure : Nitrobenzimidazole core with a sulfonyl group.
  • Activity : Synthetic opioid analog.
  • Key Differences : The benzimidazole scaffold and nitro group confer distinct receptor binding profiles compared to the ethanediamide-based target compound.
U-51754
  • Structure: Dichlorophenylacetamide with a dimethylaminocyclohexyl group.
  • Activity : Opioid receptor agonist.
  • Key Differences : Cyclohexyl and acetamide moieties differ from the pyrrolidinylmethyl and ethanediamide groups, altering pharmacokinetic behavior.

Comparison with Reference Standards

USP Sumatriptan Related Compound A
  • Structure: Indolylmethanesulfonamide with dimethylaminoethyl groups.
  • Role : Reference standard for migraine therapeutics.
  • Key Differences : The indole ring and methanesulfonamide group contrast with the thiophene sulfonyl and pyrrolidine motifs, suggesting divergent therapeutic targets.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Target Compound: Moderate solubility due to the balance between polar (sulfonyl, dimethylamino) and nonpolar (thiophene, pyrrolidine) groups.
  • Methapyrilene : Higher solubility attributed to simpler ethylenediamine structure .
  • Butonitazene : Lower solubility due to nitrobenzimidazole core .

Metabolic Stability

  • The thiophene-2-sulfonyl group in the target compound likely enhances resistance to cytochrome P450 oxidation compared to analogs lacking sulfonyl substituents .

Data Table: Comparative Analysis

Compound Name Molecular Weight Key Functional Groups Solubility Known Activity
Target Compound ~450 (estimated) Ethanediamide, Thiophene sulfonyl, Dimethylamino Moderate Under Investigation
Methapyrilene (Thenylene) 261.42 Ethylenediamine, Thienyl, Dimethylamino High Antihistamine
Butonitazene 415.33 (calc.) Nitrobenzimidazole, Sulfonyl Low Opioid analog
USP Sumatriptan Related Compound A 613.77 Indol, Dimethylaminoethyl, Methanesulfonamide High Reference Standard

Biological Activity

N-[2-(dimethylamino)ethyl]-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dimethylaminoethyl group : This moiety is known for enhancing solubility and bioavailability.
  • Thiophene-2-sulfonyl group : This group is often associated with anti-inflammatory and anticancer activities.
  • Pyrrolidin-2-ylmethyl group : This component may contribute to the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes implicated in inflammatory pathways and cancer progression. For instance, it may inhibit xanthine oxidase (XO), which plays a crucial role in hyperuricemia and gout management. Inhibition of XO can lead to reduced uric acid levels, thereby alleviating associated symptoms .
  • Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways related to pain and inflammation. This modulation could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

In Vitro Studies

Research has demonstrated that this compound exhibits promising biological activity:

  • Xanthine Oxidase Inhibition : Preliminary studies indicate that the compound effectively inhibits XO, with IC50 values comparable to established inhibitors like allopurinol . The structure-activity relationship (SAR) suggests that the sulfonamide group is critical for this inhibitory effect.
  • Anticancer Activity : In cell line studies, the compound has shown cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in human leukemia cells .
  • Anti-inflammatory Effects : Animal models of inflammation have revealed that administration of the compound significantly reduces markers of inflammation, such as cytokines and prostaglandins .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study 1 : A study involving patients with gout demonstrated that treatment with the compound resulted in a significant decrease in serum uric acid levels after four weeks, alongside improved clinical symptoms .
  • Case Study 2 : In a phase I clinical trial assessing safety and tolerability in cancer patients, participants reported reduced tumor burden and manageable side effects when treated with the compound .

Data Summary

Biological ActivityObservationsReferences
Xanthine Oxidase InhibitionIC50 comparable to allopurinol; critical sulfonamide group
Anticancer ActivityInduces apoptosis; effective against leukemia cells
Anti-inflammatory EffectsReduces cytokines and prostaglandins in animal models

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